molecular formula C2H6O3S B146906 Ethanesulfonic acid CAS No. 594-45-6

Ethanesulfonic acid

Cat. No.: B146906
CAS No.: 594-45-6
M. Wt: 110.13 g/mol
InChI Key: CCIVGXIOQKPBKL-UHFFFAOYSA-N
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Description

Ethanesulfonic acid (CAS 594-45-6) is an alkylsulfonic acid with the chemical formula C₂H₅SO₃H. It is a moderately strong Brønsted acid, with a pKa of -1.68 in water (see Table 1), and is characterized by its sulfonic acid group (-SO₃H) attached to an ethane backbone . The compound is a clear brown liquid at room temperature and is used in industrial synthesis, catalysis, and as a precursor for specialized derivatives like biological buffers . Its acidity and solubility in polar solvents make it distinct from shorter or longer alkylsulfonic acids, as well as derivatives with functionalized side chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the classical methods for synthesizing ethanesulfonic acid involves the reaction of ethyl iodide with crystallized ammonium sulfite in water. The mixture is boiled under reflux until it goes into solution. Lead oxide is then added, and the solution is boiled until all ammonia is expelled. The lead salt of this compound is formed and filtered off. Hydrogen sulfide is passed into the filtrate to remove lead sulfide, and the solution is neutralized with barium carbonate. The final product is obtained by evaporating the filtrate .

Another method involves the reaction of bis(2-hydroxyethyl)disulfide with hydrogen peroxide in the presence of a catalyst. The reaction is carried out at a controlled temperature with continuous stirring and results in a high yield of this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of ethyl mercaptan using hydrogen peroxide. This method is preferred due to its high efficiency and yield. The reaction is typically carried out in a glass reactor equipped with a reflux condenser and internal cooling system to maintain the desired temperature .

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems
Ethanesulfonic acid is utilized in liposomal drug delivery systems due to its biocompatibility and ability to enhance the stability and efficacy of pharmaceutical agents. Liposomes made from phospholipids and cholesterol can encapsulate hydrophilic and hydrophobic drugs, protecting them from degradation and improving pharmacokinetics. Research indicates that liposomal formulations containing ESA have shown significant improvements in drug delivery for cancer treatments and antifungal therapies .

Case Study: Enhanced Antibacterial Properties
A study synthesized a Schiff base from 3,4-dimethoxybenzaldehyde and 2-aminothis compound, forming silver nanoparticles that exhibited enhanced antibacterial activity against E. coli and S. aureus compared to their parent compounds. This demonstrates the potential of this compound derivatives in developing effective antimicrobial agents .

Electronic Manufacturing

Circuit Board Production
this compound plays a crucial role in the electronics industry, particularly in the manufacturing of electronic circuit boards. It is employed for cleaning circuit boards during the initial phases of production, effectively removing impurities that can enhance battery life and overall device performance. The compound is integral to the production of various types of circuit boards, including single-sided, double-sided, rigid, flexible, and multilayer boards .

Impact on Electronics Market
The increasing trend towards automation and miniaturization in electronics has boosted the demand for high-quality circuit boards. The global electronics market was valued at over USD 95 billion in 2017, with this compound contributing significantly to advancements in this sector .

Chemical Synthesis

Catalytic Applications
this compound serves as a catalyst in various chemical reactions, including alkylation and polymerization processes. It is also involved in synthesizing other compounds such as this compound ethyl ester through reactions with triethoxymethane . Its role as a precursor or synthetic intermediate makes it essential for producing plastics, pesticides, pharmaceuticals, and dyes.

Other Notable Applications

  • Disinfectants and Antiseptics : ESA is used in formulating disinfectants due to its ability to disrupt bacterial cell membranes .
  • Thermosetting Resins : It contributes to the production of thermosetting resins which are crucial for various industrial applications .
  • Paint Strippers and Road Surfacing : The compound is also utilized in paint strippers and road surfacing materials due to its solvent properties .

Mechanism of Action

Ethanesulfonic acid exerts its effects through its strong acidic properties. It can donate protons to various substrates, facilitating a wide range of chemical reactions. The compound’s molecular targets include enzymes and other proteins that are sensitive to changes in pH. The pathways involved in its mechanism of action are primarily related to its ability to alter the protonation state of molecules, thereby affecting their reactivity and stability .

Comparison with Similar Compounds

Methanesulfonic Acid (CH₃SO₃H)

  • Structure : Simplest alkylsulfonic acid, with a methyl group attached to the sulfonic acid group.
  • pKa : -1.92 in water, slightly stronger acidity than this compound due to the shorter alkyl chain reducing electron-donating effects .
  • Applications : Widely used in electroplating, pharmaceuticals, and as a catalyst in esterification reactions.
  • Key Difference : Higher acidity and smaller molecular size compared to this compound.

2-(N-Morpholino)this compound (MES)

  • Structure: this compound derivative with a morpholino ring attached to the ethane backbone.
  • pKa : ~6.1, making it a zwitterionic buffer effective in the pH range 5.5–6.7 .
  • Applications :
    • Buffering in cell culture media (e.g., alfalfa protoplast studies) .
    • Minimal interaction with metal ions like Fe²⁺, ideal for enzymatic assays .
  • Key Difference: Functionalization with morpholino drastically reduces acidity and introduces buffering capacity, unlike the parent this compound.

2-Mercaptothis compound (HS-CoM)

  • Structure : this compound with a sulfhydryl (-SH) group replacing one hydrogen on the ethane chain.
  • Role: Essential coenzyme in methanogenic bacteria (e.g., Methanobacterium ruminantium) for methane production. Acts as a methyl carrier in the reduction of methyl-CoM to CH₄ .
  • Key Difference : The -SH group enables redox activity, unlike inert this compound.

HEPES and MOPS

  • HEPES : 2-[4-(2-Hydroxyethyl)piperazin-1-yl]this compound.
    • pKa : ~7.5, buffering range 6.8–8.2.
    • Applications : Cell culture and protein studies due to minimal metal ion binding .
  • MOPS: 3-Morpholinopropane-1-sulfonic acid. pKa: ~7.2, buffering range 6.5–7.7.
  • Key Difference: Extended side chains (piperazine or morpholino-propane) shift buffering to near-neutral pH, unlike MES or this compound.

Data Tables

Table 1: Acidity and Key Properties of this compound and Derivatives

Compound pKa (Water) Structure Modification Primary Applications
This compound -1.68 -SO₃H on ethane Chemical synthesis, catalysis
Mthis compound -1.92 -SO₃H on methane Electroplating, pharmaceuticals
MES 6.1 Morpholino group on ethane Cell culture, biochemical buffers
HS-CoM ~3.5* -SH group on ethane Methanogenesis cofactor
HEPES 7.5 Piperazine-ethanol on ethane Protein assays, cell culture

*Estimated based on functional group interactions.

Research Findings and Mechanistic Insights

  • Acidity Trends : Longer alkyl chains in alkylsulfonic acids reduce acidity due to electron-donating effects. This compound (pKa -1.68) is weaker than mthis compound (pKa -1.92) but stronger than propanesulfonic acid derivatives .
  • Buffering Capacity: Derivatives like MES and HEPES achieve higher pKa values through electron-withdrawing substituents (e.g., morpholino, piperazine), which stabilize the deprotonated form .
  • Biological Roles: HS-CoM’s sulfhydryl group is critical in methyl transfer reactions, enabling methane production in anaerobic archaea. Its disulfide form (CoM-S-S-CoB) is regenerated during methanogenesis .
  • Metal Interactions : MES and HEPES exhibit minimal binding to transition metals (e.g., Fe²⁺), preventing interference in metalloenzyme assays. This property is absent in unmodified this compound .

Biological Activity

Ethanesulfonic acid, also known as HEPES (N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid), is a widely used buffering agent in biological and biochemical research. Its biological activity extends beyond mere pH stabilization, influencing various physiological processes and cellular behaviors. This article provides an overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

This compound is classified as an organosulfonic acid, characterized by its ability to maintain pH levels in biological systems. It is particularly effective in buffering solutions within the physiological pH range (approximately 7.2 to 7.6), making it invaluable in cell culture and biochemical assays.

Mechanism of Action:

  • Buffering Capacity: HEPES stabilizes pH by absorbing excess hydrogen ions, thus maintaining optimal conditions for enzymatic reactions.
  • Cellular Effects: Research indicates that HEPES can stimulate various cellular processes, including:
    • DNA Synthesis: Enhances the synthesis of DNA in certain cell types.
    • Glycolysis: Increases glycolytic activity, potentially influencing energy metabolism.
    • Prostaglandin Secretion: Stimulates the secretion of prostaglandins, which play roles in inflammation and other physiological responses .

Inhibition of Metal Uptake

A study demonstrated that this compound significantly reduces the binding and accumulation of heavy metals (Cu, Pb, Cd) in marine algae. This effect is attributed to HEPES' ability to form stable complexes with these metals, thereby altering their bioavailability:

MetalBinding Rate Reduction (%)Algal Species
Cu30Porphyra spp.
Pb25Enteromorpha spp.
Cd20Enteromorpha spp.

This interference suggests that HEPES can modulate metal uptake mechanisms in marine organisms, potentially impacting ecological interactions .

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects in ischemic conditions. For instance, carbenoxolone (a compound related to this compound) demonstrated significant reductions in neuronal damage following ischemic injury in animal models. This suggests that compounds like HEPES may have therapeutic potential in neurodegenerative disorders by modulating intracellular glucocorticoid levels through inhibition of specific enzymes .

Case Studies

  • Marine Algae Study:
    • Objective: To assess the impact of HEPES on metal binding in marine macroalgae.
    • Findings: The presence of 0.01 M HEPES significantly decreased metal binding rates and influenced the release of organic ligands that complex with metals, indicating a regulatory role in metal bioavailability .
  • Neuroprotection Research:
    • Objective: To evaluate the effects of carbenoxolone on neuronal injury post-stroke.
    • Findings: Carbenoxolone reduced infarction size and neuronal damage when administered after ischemic events, highlighting potential neuroprotective pathways linked to this compound derivatives .

Q & A

Basic Research Questions

Q. How is ethanesulfonic acid buffer prepared for biochemical experiments?

this compound derivatives like MES (2-(N-morpholino)this compound) are prepared by dissolving the compound in ultrapure water, adjusting the pH with NaOH or HCl, and verifying purity via titration (≥99% dry basis). The buffer is typically filtered (0.22 µm) to remove particulates and stored in inert containers to minimize moisture absorption .

Q. What role does this compound play in maintaining pH stability in enzymatic assays?

MES, a zwitterionic this compound derivative, acts as a buffering agent in pH 5.5–6.5. Its low metal ion binding capacity minimizes interference with enzymatic activity. For example, MES maintains stable pH during bacterial cell wall synthesis studies, ensuring consistent reaction kinetics .

Q. What methods assess the purity of this compound compounds?

Purity is validated via titration (e.g., acid-base titration for dry basis quantification), NMR spectroscopy to confirm structural integrity, and elemental analysis to verify stoichiometry. Commercial standards often report ≤0.1% impurities by HPLC .

Q. How to validate the identity of synthesized this compound derivatives?

Characterization involves 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm proton/carbon environments, FT-IR for functional groups (e.g., sulfonic acid S=O stretches at ~1050 cm1^{-1}), and mass spectrometry for molecular weight verification. Cross-referencing with literature spectral databases is critical .

Q. What are the key considerations for storing this compound solutions?

Solutions should be stored at 4°C in amber bottles to prevent photodegradation. Lyophilized powders require desiccants to avoid hydrolysis. Long-term stability tests (e.g., pH drift ≤0.1 units/month) ensure reliability .

Advanced Research Questions

Q. How can researchers quantify this compound derivatives in complex metabolite mixtures?

Q. What strategies resolve spectral overlaps in NMR analysis of this compound-containing samples?

Non-uniform sampling (NUS) and 13C^13 \text{C}-decoupling reduce peak overlap. For example, MES’s distinct 13C^13 \text{C} chemical shift (δ ~55 ppm for morpholine carbons) is resolved via constant-time HSQC, minimizing interference from adjacent metabolites .

Q. How do varying concentrations of this compound affect protein-ligand interaction studies?

Isothermal titration calorimetry (ITC) with MES buffer requires baseline correction for protonation heat effects. Optimal buffer concentrations (10–50 mM) balance ionic strength without masking ligand-binding enthalpies. Control experiments in buffer-free conditions validate findings .

Q. What statistical approaches are recommended for analyzing this compound’s effects in high-throughput screening?

Multivariate analysis (e.g., PCA or PLS-DA) identifies concentration-dependent metabolic shifts. Replicates (n ≥ 5) and false discovery rate (FDR) correction minimize Type I errors. Outlier detection (e.g., Grubbs’ test) ensures data robustness .

Q. How to address discrepancies in this compound reactivity across experimental models?

Cross-validation using orthogonal methods (e.g., LC-MS vs. NMR) isolates methodological biases. For instance, MES’s buffer capacity may vary in anaerobic vs. aerobic conditions, necessitating environment-specific controls. Meta-analyses of published datasets (e.g., CAS registry studies) contextualize anomalies .

Q. Methodological Notes

  • Quantitative NMR : Use HSQC(0) with dual internal standards for absolute concentration determination .
  • Buffer Optimization : Pre-screen buffers for metal chelation and temperature sensitivity (e.g., MES pKa decreases by ~0.015 units/°C) .
  • Data Validation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including raw data archiving and statistical transparency .

Properties

IUPAC Name

ethanesulfonic acid
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InChI

InChI=1S/C2H6O3S/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIVGXIOQKPBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)O
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Molecular Formula

C2H6O3S
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DSSTOX Substance ID

DTXSID5060487
Record name Ethanesulfonic acid
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Molecular Weight

110.13 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethanesulfonic acid
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CAS No.

594-45-6
Record name Ethanesulfonic acid
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Record name Ethane sulfonate
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Record name Ethanesulfonic acid
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Record name Ethanesulphonic acid
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Synthesis routes and methods I

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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